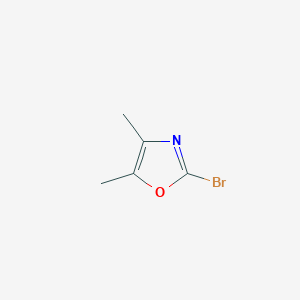
2-Bromo-6-chloro-4-methylaniline
Descripción general
Descripción
2-Bromo-6-chloro-4-methylaniline is a chemical compound with the CAS Number: 135340-78-2 . It is a solid substance with a molecular weight of 220.5 .
Chemical Reactions Analysis
2-Bromo-4-methylaniline, a similar compound, participates in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline . It also reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form an amide .Physical And Chemical Properties Analysis
2-Bromo-6-chloro-4-methylaniline is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and density are not directly available from the searched resources.Aplicaciones Científicas De Investigación
Synthesis of Bromoindazole Building Blocks
2-Bromo-6-methylaniline can be used as a reactant to synthesize alkyl substituted bromoindazole building blocks. This is achieved through a Pd-catalyzed Suzuki coupling reaction with various vinyl boronic acids .
Synthesis of Iminophosphoranes
2-Bromo-4-methylaniline, a compound similar to 2-Bromo-6-chloro-4-methylaniline, has been used in the synthesis of iminophosphoranes .
Determination of Aniline Derivatives in Environmental Water Samples
2-Chloro-4-methylaniline, another compound similar to 2-Bromo-6-chloro-4-methylaniline, was used in the determination of aniline derivatives in environmental water samples. This was achieved using an on-line combination of supported liquid membrane extraction and liquid chromatography .
Determination of Amines in Environmental Water Samples
2-Chloro-4-methylaniline was also used in the determination of amines in environmental water samples by gas chromatography–mass spectrometry .
Reaction with Ethyl and Methyl Imidazo
2-Bromo-4-methylaniline reacts with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me 3 Al to form amide .
Safety and Hazards
Mecanismo De Acción
Target of Action
Anilines, the class of compounds to which it belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
2-Bromo-6-chloro-4-methylaniline participates in palladium-catalyzed selective amination reactions . It reacts with other compounds to form new products, indicating its role as a reactant in chemical transformations .
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, including nucleophilic substitution and reduction .
Pharmacokinetics
The compound’s physical properties such as melting point (46-48°c), boiling point (2829±350 °C), and density (1619±006 g/cm3) can influence its bioavailability .
Result of Action
It is known to participate in the synthesis of other compounds, indicating its role in chemical transformations .
Propiedades
IUPAC Name |
2-bromo-6-chloro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJDTZYWSMKAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441429 | |
| Record name | 2-Bromo-6-chloro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-4-methylaniline | |
CAS RN |
135340-78-2 | |
| Record name | 2-Bromo-6-chloro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)
![(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone](/img/structure/B172938.png)


![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)